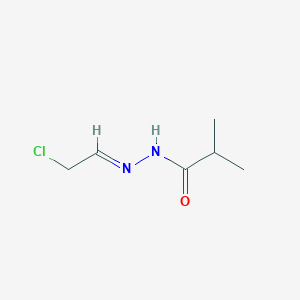![molecular formula C15H17Cl2N3O2S B2502335 2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride CAS No. 2173997-00-5](/img/structure/B2502335.png)
2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzodiazole, which is a heterocyclic compound containing a benzene ring fused to a diazole ring. The specific structure mentioned includes a methanesulfinyl group and a methoxyphenyl group attached to the benzodiazole core, along with two hydrochloride ions associated with the amine group. This structure suggests potential for various chemical interactions and biological activity.
Synthesis Analysis
The synthesis of benzodiazole derivatives can be achieved through various methods. One such method is the one-pot synthesis approach, which is efficient for creating 2-substituted benzoxazoles. This approach involves the reaction of 2-aminophenol with acid chlorides, which are generated in situ from carboxylic acids. Methanesulfonic acid is used as a catalyst, and the reaction conditions are compatible with a wide range of substituents, including methoxy groups . Although the exact synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzodiazole derivatives can be complex, with the potential for various substituents to influence the overall configuration. For instance, the presence of a methoxy group can impact the electronic distribution within the molecule, which in turn can affect its chemical reactivity and interactions with biological targets . The molecular structure can be determined and confirmed using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
Benzodiazole derivatives can participate in a range of chemical reactions, depending on the substituents present and the reaction conditions. The presence of functional groups such as methanesulfinyl and methoxy can lead to reactions involving oxidation, reduction, nucleophilic substitution, and more. The reactivity of these groups can be exploited in the synthesis of complex molecules or in the modification of the compound to enhance its properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride would be influenced by its molecular structure. The presence of the methanesulfinyl and methoxy groups, along with the benzodiazole core, would contribute to its solubility, melting point, and stability. The hydrochloride salt form would likely increase its water solubility, making it more amenable to biological studies or pharmaceutical applications. The crystal structure determination, as performed for related compounds, can provide insights into the bond lengths, valency angles, and potential hydrogen bonding, which are crucial for understanding the compound's behavior in different environments .
Scientific Research Applications
Heterocyclic Synthesis and Functionalization
- Research by Counceller et al. (2012) on the preparation of indazoles via metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes demonstrates innovative approaches to synthesizing heterocyclic compounds, potentially offering a methodological basis for producing compounds like the one of interest (Counceller et al., 2012).
Bioactive Compound Synthesis
- Matysiak et al. (2018) synthesized novel benzoazoles, benzoazines, and other analogs with significant biological activities by reacting sulfinyl compounds with heterocyclic amines, indicating a broad interest in sulfinyl-based compounds for pharmaceutical applications (Matysiak et al., 2018).
Green Chemistry in Synthesis
- Prasad et al. (2005) highlighted the use of green methodologies for the synthesis of benzoylated compounds, potentially aligning with environmentally friendly synthesis routes for complex molecules including sulfinyl-based heterocycles (Prasad et al., 2005).
Advanced Material Synthesis
- Aly and El-Mohdy (2015) explored the modification of polymers through condensation reactions with various amines, showcasing the potential for chemical compounds with amine and sulfinyl groups to modify material properties (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfinyl]-3H-benzimidazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S.2ClH/c1-20-12-4-2-3-10(7-12)9-21(19)15-17-13-6-5-11(16)8-14(13)18-15;;/h2-8H,9,16H2,1H3,(H,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQIROXMUPEMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2502252.png)
![Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2502254.png)







![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2502270.png)
![5-Oxaspiro[3.5]nonan-8-one](/img/structure/B2502271.png)
![3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid](/img/structure/B2502272.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2502273.png)
![N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502275.png)